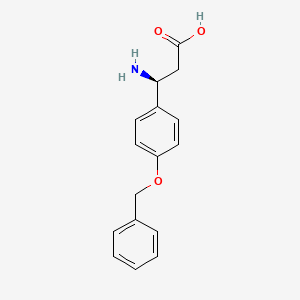

(s)-3-(p-Benzyloxyphenyl)-beta-alanine

Descripción general

Descripción

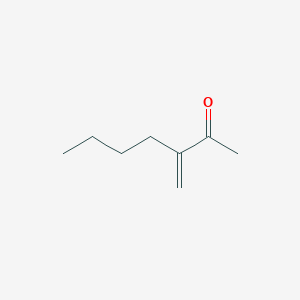

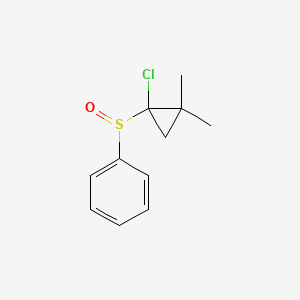

The compound is a derivative of beta-alanine, a naturally occurring beta amino acid . The “p-Benzyloxyphenyl” part suggests the presence of a benzyl group attached to an oxygen atom, which is further connected to a phenyl group .

Synthesis Analysis

While specific synthesis methods for “(s)-3-(p-Benzyloxyphenyl)-beta-alanine” were not found, related compounds have been synthesized through various methods. For instance, the preparation of Methyl p-Benzyloxyphenyl Acetate has been documented .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a beta-alanine backbone with a benzyloxyphenyl group attached .

Aplicaciones Científicas De Investigación

Enzyme Substrate and Mechanistic Studies

Beta-benzoyl-DL-alanine, a compound structurally related to "(s)-3-(p-Benzyloxyphenyl)-beta-alanine," has been synthesized and studied for its role as a substrate of kynureninase from Pseudomonas fluorescens. This research revealed new insights into the enzyme's reaction mechanism, including the detection of a reaction intermediate and a shift in the rate-determining step, which differs from the reaction with L-kynurenine, illustrating the compound's utility in enzymatic studies (Gawandi et al., 2004).

Fluorescent Monosaccharide Sensors

Research into derivatives of 3-[2-(boronophenyl)benzoxazol-5-yl]alanine has demonstrated their potential as fluorescent sensors for monosaccharides, highlighting the application of structurally similar compounds in developing selective sensors for fructose over glucose. This showcases the compound's relevance in analytical chemistry and potential biomedical applications (Guzow et al., 2012).

Synthesis of Alpha, Alpha-disubstituted Beta-amino Acids

Methodologies for the synthesis of symmetrically alpha,alpha-disubstituted beta-amino acids have been explored, offering a general method for preparing these compounds. This research underscores the importance of related beta-amino acids in synthetic organic chemistry, providing efficient and operationally convenient procedures for their synthesis (Lin et al., 2010).

Protein X-ray Crystallography

Beta-selenolo[3,2-b]pyrrolyl-L-alanine, a compound that mimics tryptophan, has been incorporated into proteins for phase determination in protein X-ray crystallography. This work illustrates the utility of structurally related compounds in enhancing the techniques used for structural determination of proteins, offering a novel alternative to traditional methods (Bae et al., 2001).

Propiedades

IUPAC Name |

(3S)-3-amino-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c17-15(10-16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODMAXQPPKRFPS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427561 | |

| Record name | (s)-3-(p-benzyloxyphenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-3-(p-Benzyloxyphenyl)-beta-alanine | |

CAS RN |

218278-65-0 | |

| Record name | (s)-3-(p-benzyloxyphenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 218278-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)

![5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1337646.png)

![2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B1337652.png)

![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)

![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1337661.png)